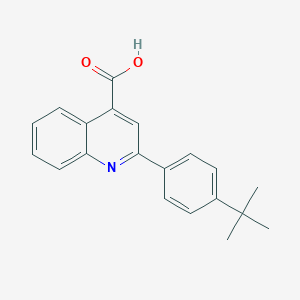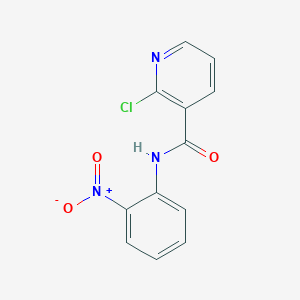
2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide, also known as CNPPC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of pyridine and is classified as a heterocyclic organic compound. CNPPC has been found to have a wide range of applications in biochemical and physiological research, making it an important compound for scientists to study.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide involves the inhibition of enzyme activity through the binding of the compound to the enzyme's active site. 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide has been found to bind specifically to the catalytic domain of PKC, preventing it from phosphorylating its target proteins. This inhibition of PKC activity has been found to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide has been found to have a wide range of biochemical and physiological effects. In addition to inhibiting the activity of PKC, 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide has also been found to inhibit the activity of other enzymes, including tyrosine kinases and phospholipase C. This inhibition of enzyme activity has been found to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows scientists to study the specific effects of inhibiting these enzymes on cellular processes. However, one limitation of using 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide in lab experiments is that it can be difficult to synthesize and purify, making it expensive and time-consuming to use.
Zukünftige Richtungen
There are several future directions for research involving 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide. One area of research could focus on developing more efficient methods for synthesizing and purifying 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide, making it more accessible for use in lab experiments. Another area of research could focus on identifying other enzymes that 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide can inhibit and studying the effects of these inhibitions on cellular processes. Additionally, research could focus on developing new compounds that are similar to 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide but have improved properties, such as increased potency or selectivity.
Synthesemethoden
The synthesis of 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide involves a multi-step process that requires specialized equipment and expertise. The first step in the synthesis of 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide involves the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form 2-chloropyridine-3-carbonyl chloride. The second step involves the reaction of 2-chloropyridine-3-carbonyl chloride with 2-nitroaniline to form the final product, 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. This compound has been found to be particularly effective in inhibiting the activity of protein kinase C (PKC), an enzyme that plays a key role in many cellular processes. 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide has also been found to inhibit the activity of other enzymes, including tyrosine kinases and phospholipase C.
Eigenschaften
CAS-Nummer |
313385-44-3 |
|---|---|
Produktname |
2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide |
Molekularformel |
C12H8ClN3O3 |
Molekulargewicht |
277.66 g/mol |
IUPAC-Name |
2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-8(4-3-7-14-11)12(17)15-9-5-1-2-6-10(9)16(18)19/h1-7H,(H,15,17) |
InChI-Schlüssel |
YAOIDGOORYSVJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N=CC=C2)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N=CC=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



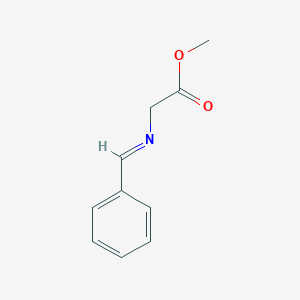


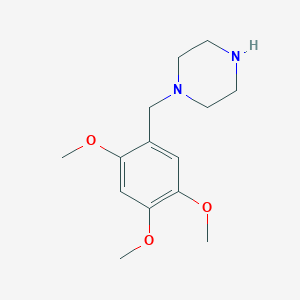

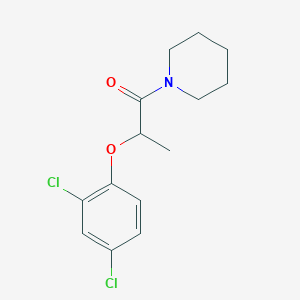

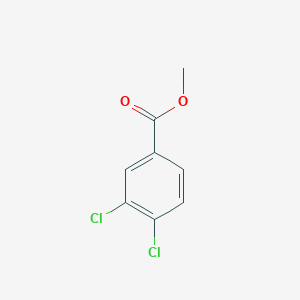
![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)
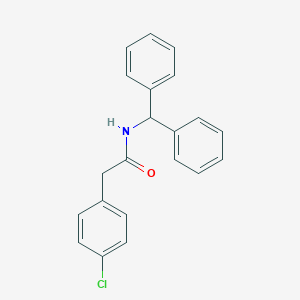
![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)
![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)
